BenchChemオンラインストアへようこそ!

Lexithromycin

Macrolide antibiotics Pharmacokinetics Chemical modification

Lexithromycin (Erythromycin A 9-methoxime) is a semi-synthetic 14-membered macrolide featuring a 9-methoxime modification that confers superior pH stability and oral bioavailability over parent erythromycin. Discontinued in clinical HIV trials but superseded by roxithromycin, it now serves as a critical reference standard—specifically listed as Azithromycin Impurity 4—for HPLC/LC-MS analytical method development and quality control. Researchers also employ it as a SAR comparator between erythromycin (9-keto) and clinically successful 9-oxime ether macrolides. Procure ≥98% high-purity lexithromycin to ensure accurate impurity profiling and reproducible pharmacological studies.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
CAS No. 53066-26-5
Cat. No. B1675197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexithromycin
CAS53066-26-5
SynonymsLexithromycin;  Wy-48314;  Wy 48314;  Wy48314; 
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyHPZGUSZNXKOMCQ-SQYJNGITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lexithromycin (CAS 53066-26-5) Procurement Guide: A 14-Membered Macrolide Research Tool with Structural Differentiation


Lexithromycin (CAS 53066-26-5), also known as erythromycin A 9-methoxime or Wy 48314, is a semi-synthetic 14-membered macrolide antibiotic derived from erythromycin A . It is prepared via the reaction of the 9-keto moiety of erythromycin A with methyl oxime to form a 9-methoxime derivative . This structural modification increases the compound's hydrophobicity and pH stability profile compared to the parent erythromycin, with the explicit design intent of improving in vivo absorption . Lexithromycin exerts antibacterial activity through binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis at the polypeptide exit tunnel . The compound has a molecular formula of C₃₈H₇₀N₂O₁₃ and a molecular weight of 762.97 g/mol [1]. Formulations containing lexithromycin were evaluated in clinical trials for HIV treatment but were subsequently discontinued .

Why Lexithromycin Cannot Be Interchanged with Generic Erythromycin or Other Macrolides in Research


Lexithromycin occupies a specific niche in the erythromycin derivative landscape that precludes simple substitution. The 9-methoxime structural modification directly addresses the acid-lability and poor oral bioavailability that limits the utility of the parent erythromycin molecule [1]. Unlike erythromycin, which undergoes rapid acid-catalyzed degradation in the stomach to inactive anhydro forms, lexithromycin's 9-methoxime moiety confers increased hydrophobicity and pH stability [1]. This results in measurably improved in vivo absorption relative to erythromycin [1]. However, it is critical to note that lexithromycin is not interchangeable with its more successful analog roxithromycin—the same 9-oxime ether design rationale was applied to roxithromycin with substantially greater clinical and commercial effect, and lexithromycin was consequently superseded . Furthermore, the compound's specific MIC profile against reference bacterial strains differs from both parent erythromycin and other macrolide alternatives, making cross-study comparability contingent on using the identical compound [2].

Lexithromycin (CAS 53066-26-5) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Structural Modification Rationale: 9-Methoxime Derivatization for Enhanced Absorption Versus Erythromycin

Lexithromycin is chemically defined as the 9-methoxime derivative of erythromycin A, prepared by converting the 9-keto group to a methyl oxime moiety [1]. This single-point structural change distinguishes lexithromycin from the parent erythromycin A molecule. The modification increases the compound's hydrophobicity and confers improved pH stability, which directly translates to enhanced in vivo absorption relative to erythromycin [1]. This design rationale represents an early application of the 9-oxime ether strategy that was later exploited more effectively in the development of roxithromycin .

Macrolide antibiotics Pharmacokinetics Chemical modification

In Vitro Antibacterial Activity: MIC Values Against Gram-Positive Reference Strains

Lexithromycin demonstrates quantifiable in vitro antibacterial activity against reference strains of Gram-positive bacteria [1]. The compound exhibits a minimal inhibitory concentration (MIC) of 0.06 μg/mL against Streptococcus pyogenes CN10A and Streptococcus sp. 64/848C [1]. Against Staphylococcus aureus Oxford, the MIC is 0.25 μg/mL, while against S. aureus Russell and S. aureus T2 strains, the MIC is 0.5 μg/mL [1]. Activity against Haemophilus influenzae Wy21 is notably lower, with an MIC of 4 μg/mL [1]. For procurement context, commercially available lexithromycin is typically specified at ≥98% purity by HPLC .

Antibacterial activity MIC determination Gram-positive pathogens

Historical and Comparative Context: Lexithromycin Versus Roxithromycin Development Trajectory

Lexithromycin represents an early iteration of the 9-oxime ether modification strategy in the erythromycin series . The same structural rationale—conversion of the 9-keto group to an oxime ether to improve acid stability and oral bioavailability—was subsequently applied with significantly greater success to roxithromycin, the 9-(O-[(2-methoxyethoxy)methyl]oxime) derivative of erythromycin . As a direct consequence, lexithromycin was quickly superseded by roxithromycin in clinical development and has not been extensively studied in the published literature . Formulations containing lexithromycin were evaluated in clinical trials for HIV treatment but these studies were ultimately discontinued [1].

Drug development Macrolide SAR Comparative pharmacology

Lexithromycin (CAS 53066-26-5) Recommended Research and Industrial Application Scenarios


Analytical Reference Standard for Macrolide Impurity Profiling and Method Validation

Given that lexithromycin (erythromycin A 9-methoxime) is identified as a potential impurity in other macrolide antibiotics—it is specifically listed as 'Azithromycin Impurity 4' [1]—the compound serves as a critical reference standard for analytical method development and validation in pharmaceutical quality control. Procurement of high-purity lexithromycin enables the accurate identification and quantification of this specific impurity in azithromycin drug substance and finished products via HPLC or LC-MS methods. The compound's defined purity specification of ≥98% by HPLC supports its use as a certified reference material .

Structure-Activity Relationship (SAR) Studies in 14-Membered Macrolide Series

Lexithromycin occupies a distinct position in the SAR landscape of erythromycin derivatives as the 9-methoxime analog. The compound's demonstrated improvement in pH stability and in vivo absorption over erythromycin—attributed specifically to the 9-methoxime modification—makes it a valuable comparator compound for systematic SAR investigations of 14-membered macrolides [1]. Researchers studying the relationship between 9-position substituent structure and pharmacokinetic properties can use lexithromycin as a reference point between the parent erythromycin (9-keto) and the clinically successful roxithromycin (9-[(2-methoxyethoxy)methyl]oxime). This enables controlled investigation of how incremental changes at the 9-position affect acid stability, membrane permeability, and antibacterial potency .

Bacterial Protein Synthesis Inhibition Research and Ribosome Binding Studies

Lexithromycin functions as an inhibitor of bacterial protein synthesis through binding to the 50S ribosomal subunit at the polypeptide exit tunnel [1]. The compound's defined MIC profile against reference Gram-positive strains—including 0.06 μg/mL against S. pyogenes CN10A and 0.25-0.5 μg/mL against S. aureus strains —provides researchers with a characterized tool for studying ribosomal inhibition mechanisms. In research settings, lexithromycin may be employed as a probe for investigating ribosomal translocation function and protein assembly mechanisms in bacterial cells. The compound's established purity and storage specifications (≥98% purity, storage at -20°C) support reproducible experimental use in biochemistry and molecular biology applications .

Comparative Pharmacology Studies of Early-Generation Semi-Synthetic Macrolides

As an early semi-synthetic erythromycin derivative that was evaluated in clinical trials (for HIV) but ultimately discontinued and superseded by roxithromycin [1], lexithromycin represents a valuable case study for comparative pharmacology and drug development research. The compound's development history—specifically the fact that the same 9-oxime ether design rationale 'was used to greater effect with roxithromycin' —provides an instructive example of how subtle structural differences within the same chemical series can dramatically affect clinical and commercial outcomes. Procurement of lexithromycin enables academic and industrial researchers to conduct side-by-side comparative studies that elucidate the specific structural features responsible for the divergent development trajectories of chemically related macrolide candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lexithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.